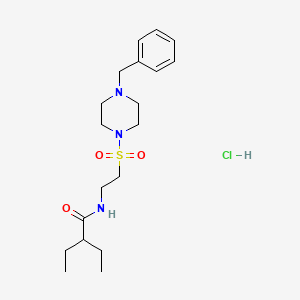

![molecular formula C13H9ClFN3OS B2382544 N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide CAS No. 866014-51-9](/img/structure/B2382544.png)

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide” is likely a derivative of thiourea . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate benzoyl chloride with potassium thiocyanate (KSCN) in a suitable solvent . The resulting product is then further reacted to introduce the pyridinyl group .Molecular Structure Analysis

While the exact structure of “N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide” is not available, similar compounds often have a central thiourea group attached to a benzamide and a pyridine ring .Chemical Reactions Analysis

Thiourea derivatives can form complexes with transition metals . These complexes have been studied for their electrochemical behavior .Scientific Research Applications

Pesticide and Insecticidal Activity

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has been investigated for its insecticidal properties. In larvicidal tests against the oriental armyworm, it demonstrated efficacy in controlling insect pests. Researchers have explored its mode of action and potential use in integrated pest management strategies .

Fungicidal Properties

The compound has also been evaluated for its fungicidal activity. Using the mycelium growth rate method, scientists assessed its effectiveness against fungal pathogens. Understanding its antifungal mechanisms could contribute to crop protection and disease management .

Nonlinear Optical (NLO) Material

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has been investigated as a potential nonlinear optical (NLO) material. Researchers synthesized this compound and grew single crystals for further study. Its nonlinear optical properties make it relevant for applications in optical devices and communication systems .

Chemical Biology and Medicinal Chemistry

Exploring the interactions of this compound with biological targets could lead to novel drug discovery. Researchers have investigated its potential as a scaffold for designing bioactive molecules. By modifying its structure, they aim to create compounds with improved pharmacological properties .

Organic Synthesis and Reaction Mechanisms

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide involves intriguing reaction pathways. Investigating its formation from pyrazole carbonyl chloride and substituted phenylhydroxyamines provides insights into organic chemistry. Understanding these mechanisms aids in designing efficient synthetic routes .

Material Science and Crystallography

The crystal structure of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide has been elucidated using single crystal X-ray diffraction. Such studies contribute to material science and provide valuable information about molecular packing, intermolecular interactions, and crystal properties .

properties

IUPAC Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3OS/c14-11-10(6-3-7-16-11)17-13(20)18-12(19)8-4-1-2-5-9(8)15/h1-7H,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLMNZFDJBKACB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

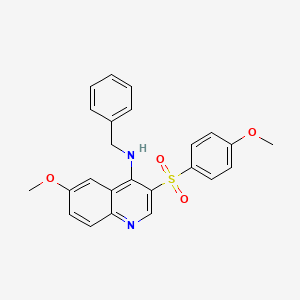

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

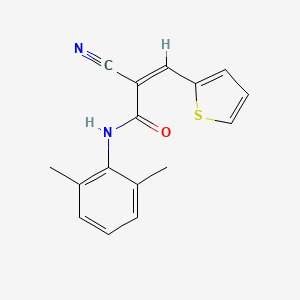

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)

![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![(Z)-ethyl 2-(6-((2-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2382473.png)

![2-[(4-bromophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2382482.png)

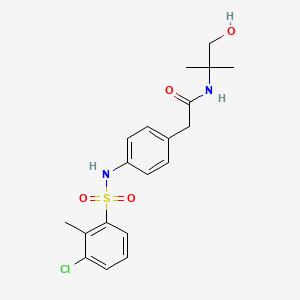

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)